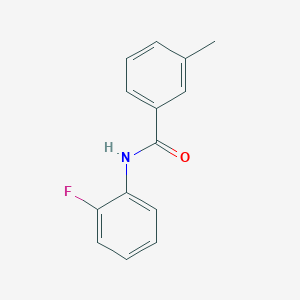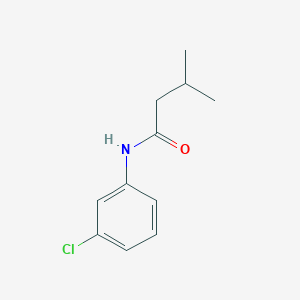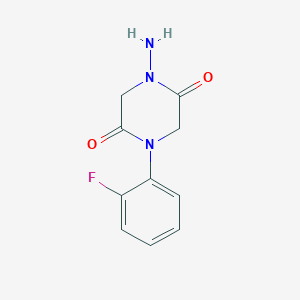![molecular formula C14H12N4O5S2 B292004 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a compound that belongs to the family of oxadiazoles. Oxadiazoles are a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Additionally, it has been proposed that the compound may inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting their cell wall synthesis. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the activity of enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide in lab experiments is its potent antimicrobial and anti-inflammatory activity. This makes it a potential candidate for the development of new drugs for the treatment of various bacterial infections and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide. One possible direction is to further investigate its potential applications in the treatment of various bacterial infections and inflammatory diseases. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Finally, the compound could be evaluated for its potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2-chloroacetamide with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The resulting intermediate is then treated with 4-aminobenzenesulfonamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been extensively researched for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C14H12N4O5S2 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H12N4O5S2/c15-25(20,21)10-5-3-9(4-6-10)16-12(19)8-24-14-18-17-13(23-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,19)(H2,15,20,21) |
InChI-Schlüssel |
BDPHCRKTJGWNKZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)